5-Nitro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
5-Nitro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO5 . It is a derivative of benzaldehyde, with nitro and trifluoromethoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring with a formyl group (-CHO), a nitro group (-NO2), and a trifluoromethoxy group (-OCF3) attached to it .Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.12 . The related compound 2-(Trifluoromethoxy)benzaldehyde has a refractive index of 1.454, a boiling point of 77°C at 20mmHg, and a density of 1.332 g/mL at 25°C .Scientific Research Applications
Synthesis and Chemical Reactions
Highly Stereoselective Synthesis of Epoxy-Amides : The reaction of various benzaldehydes with sulfur ylides, including derivatives similar to 5-Nitro-2-(trifluoromethoxy)benzaldehyde, results in highly stereoselective synthesis of glycidamide derivatives, which are significant in synthetic organic chemistry (Fernández, Durante-Lanes, & López-Herrera, 1990).
Synthesis of Poly(ethyl vinyl ethers) : Derivatives of this compound have been used to synthesize polymers with potential applications in nonlinear optical devices due to their effective chromophores (Lee & Ahn, 1999).
Analytical Chemistry
- Analytical Reagents for Metal Ions : Certain derivatives of this compound, like Picolinaldehyde 2-hydroxyanil, have been synthesized and investigated as analytical reagents for their ability to form chelates with metal ions, useful in analytical chemistry (Otomo & Kodama, 1973).
Electrophilic Trifluoromethylating Agent
- Synthesis of a Trifluoromethylating Reagent : A study describes the synthesis of a hypervalent-iodine-based electrophilic trifluoromethylating reagent derived from a nitro-substituted benzaldehyde, demonstrating its increased reactivity and safety (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Molecular Electronics
- Molecular Electronic Device Application : Derivatives of nitro-substituted benzaldehydes have been used in molecular electronics, showing significant on-off ratios and negative differential resistance, indicating potential in electronic device applications (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
Properties
IUPAC Name |
5-nitro-2-(trifluoromethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIGJLBSZLEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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